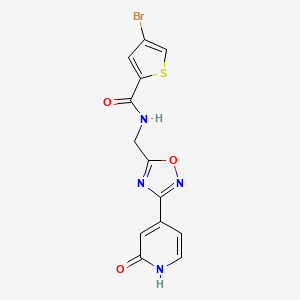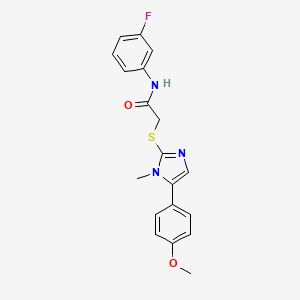![molecular formula C19H19N5O4 B2403270 Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 896852-02-1](/img/structure/B2403270.png)
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate” is a complex organic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require careful planning and execution. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. It would likely require advanced spectroscopic techniques for full characterization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives are known to show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Microwave Irradiation Effects
- Study : Rábarová et al. (2004) investigated the effects of microwave irradiation on reactions of certain compounds including ethyl 1,3-dioxo-indane-2-carboxylate and others, noting a reduction in reaction time and increase in yields under microwave-assisted conditions compared to classical heating.
- Read More
- Study : Heeres and van Cutsem (1981) synthesized and evaluated 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles for antimycotic properties. They found these compounds effective against dermatophytes, yeast, and other fungi, including in vivo activity against Candida albicans.
- Read More
- Study : Li et al. (2015) conducted a crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, which is structurally related to the target compound. They provided detailed insights into the molecular conformations and interactions within the crystal.
- Read More
- Study : Desai et al. (2001) synthesized several compounds, including methyl 2-(2{[5-oxo-2-phenyl-I-(arylcarbonylamino)-2imidazolin-4-ylidene]methyl} phenoxy)acetates, and evaluated their antibacterial activity against various microbes, indicating potential applications in antimicrobial research.
- Read More
- Study : Safari and Zarnegar (2014) demonstrated the use of ultrasound irradiation for the synthesis of complex compounds, including those with an imidazolium acetate component. This method offers advantages such as lower catalyst use, efficient synthesis, and environmental friendliness.
- Read MoreThese studies illustrate the diverse applications of compounds structurally related to "Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate" in areas such as microwave-assisted synthesis, antimycotic research, crystallography, antibacterial studies, and innovative synthesis techniques.
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-12(2)24-15-16(20-18(24)23(11)13-8-6-5-7-9-13)21(3)19(27)22(17(15)26)10-14(25)28-4/h5-9H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSZLVAKHYGYAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
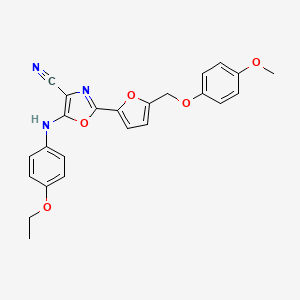
![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)
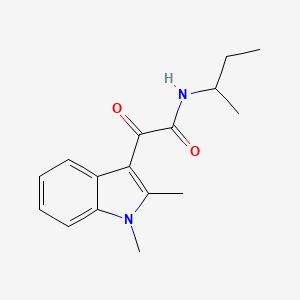

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)
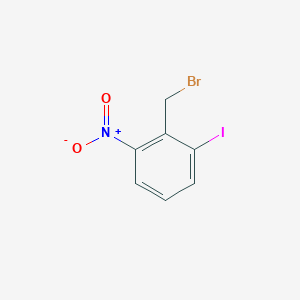

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)
